molecular formula C18H17N3O4 B5182199 2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide

2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide

Cat. No.: B5182199
M. Wt: 339.3 g/mol
InChI Key: LERAGRHKYUPDHQ-UHFFFAOYSA-N
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Description

2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl group and the quinazolinone core structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one . This intermediate is then reacted with 4-methoxyaniline to form the quinazolinone core. The final step involves the reaction of the quinazolinone derivative with chloroacetic acid to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), to enhance reaction efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can yield a hydroxyl derivative of the quinazolinone core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide lies in its specific substitution pattern and the presence of both the methoxyphenyl group and the quinazolinone core. This combination of structural features contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development .

Biological Activity

2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H24N2O5
  • Molecular Weight : 420.465 g/mol
  • IUPAC Name : N-(4-methoxyphenyl)-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with a similar scaffold to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that derivatives of quinazoline showed potent activity against breast cancer cells, with IC50 values in the nanomolar range, suggesting strong antiproliferative effects .
CompoundCell Line TestedIC50 (nM)Reference
Compound AMDA-MB-23150
Compound BHeLa30

2. Antimicrobial Activity

The compound also shows promising antimicrobial properties. Similar derivatives have been evaluated for their efficacy against bacterial strains:

  • Research highlighted that compounds with methoxy groups exhibited enhanced antibacterial activity against Gram-positive bacteria .
MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli18

3. Anti-inflammatory Activity

Anti-inflammatory properties have been noted in compounds related to this structure. For example:

  • Compounds with similar phenoxyacetamide structures have shown significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory conditions .

Case Study 1: Anticancer Efficacy

In a recent study investigating the anticancer potential of quinazoline derivatives, it was found that this compound led to apoptosis in cancer cells through activation of caspase pathways. The study employed both in vitro and in vivo models to validate these findings, demonstrating significant tumor reduction in xenograft models .

Case Study 2: Antimicrobial Testing

A series of tests were conducted on the antimicrobial efficacy of various derivatives including the target compound. The results indicated that it effectively inhibited the growth of multiple bacterial strains, particularly when combined with other antibiotics, suggesting a synergistic effect that enhances its therapeutic potential .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-20-16-8-7-14(25-10-17(19)22)9-15(16)18(23)21(11)12-3-5-13(24-2)6-4-12/h3-9H,10H2,1-2H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERAGRHKYUPDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=O)N)C(=O)N1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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